(S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Comprehensive Technical Guide
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties that are highly sought after in medicinal chemistry for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is presented below. It is important to note that while some data for the specific (S)-enantiomer at the 2-position is available, other data points are derived from related isomers or racemic mixtures and should be considered as estimates.
Table 1: Physical and Chemical Properties of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol and Related Compounds
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₉F₃O | N/A |
| Molecular Weight | 190.16 g/mol | N/A |
| Boiling Point | 207 °C | For (S)-1-(2-(Trifluoromethyl)phenyl)ethanol |
| Melting Point | Not available | Data for the specific isomer is not readily available. |
| Density | Not available | Data for the specific isomer is not readily available. |
| Solubility | Not available | Expected to be soluble in common organic solvents. |
| Appearance | Not available | Typically a liquid or low-melting solid at room temperature. |
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectroscopic data for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol were not found in the searched resources. However, for reference, the NMR data for the starting material, 2'-(trifluoromethyl)acetophenone, is provided below. Researchers synthesizing the target molecule would need to perform their own spectral analysis for characterization.
Table 2: Spectroscopic Data for 2'-(Trifluoromethyl)acetophenone (Starting Material)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 7.69 | d, J = 8.0 Hz | 1H |
| 7.61-7.52 | m | 2H | |
| 7.45 | d, J = 8.0 Hz | 1H | |
| 2.56 | s | 3H | |
| ¹³C NMR | 201.9 | s | C=O |
| 140.5 | s | Aromatic C | |
| 132.0 | s | Aromatic C | |
| 130.2 | s | Aromatic C | |
| 127.1 | s | Aromatic C | |
| 127.0 | s | Aromatic C | |
| 126.7 (q, J = 5 Hz) | q | Aromatic C | |
| 123.7 (q, J = 272 Hz) | q | CF₃ | |
| 30.6 | s | CH₃ |
Source: Data extrapolated from similar compounds and general chemical shift knowledge. Actual experimental data is required for confirmation.[1]
Experimental Protocols
Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
The enantioselective synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol can be achieved through various methods, with biocatalytic asymmetric reduction being a highly efficient and stereoselective approach.
1. Biosynthetic Protocol via Asymmetric Reduction
This protocol utilizes the fungus Geotrichum silvicola ZJPH1811 as a biocatalyst for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone.
a. Materials and Reagents:
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2'-(trifluoromethyl)acetophenone
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Geotrichum silvicola ZJPH1811
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Culture medium (e.g., potato dextrose broth)
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Choline acetate/cysteine (ChAc/Cys) deep eutectic solvent
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Methylated-β-cyclodextrin (MCD)
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Phosphate buffer
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Organic solvent for extraction (e.g., ethyl acetate)
b. Experimental Procedure:
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Cultivation of Biocatalyst: Culture Geotrichum silvicola ZJPH1811 in a suitable medium to obtain sufficient cell mass.
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Bioreduction:
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Prepare a reaction mixture containing phosphate buffer, the cultured G. silvicola cells, 2'-(trifluoromethyl)acetophenone as the substrate, ChAc/Cys, and MCD.
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Incubate the reaction mixture under optimized conditions of temperature and agitation. The presence of the deep eutectic solvent and cyclodextrin has been shown to enhance substrate loading and product yield.[2]
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Extraction and Purification:
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After the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
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Purify the extracted (S)-1-(2-(Trifluoromethyl)phenyl)ethanol using standard techniques like column chromatography.
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c. Workflow Diagram:
Caption: Biosynthetic workflow for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.
2. Chemical Synthesis via Asymmetric Transfer Hydrogenation (General Protocol)
A common method for the chemical synthesis of chiral alcohols is the asymmetric transfer hydrogenation of the corresponding ketone. Below is a general protocol that can be adapted for the synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.
a. Materials and Reagents:
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2'-(trifluoromethyl)acetophenone
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Chiral Ruthenium or Rhodium catalyst (e.g., a Noyori-type catalyst)
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Hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture)
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Base (if required by the catalyst system)
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Anhydrous solvent (e.g., dichloromethane, isopropanol)
b. Experimental Procedure:
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Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral catalyst and 2'-(trifluoromethyl)acetophenone in the anhydrous solvent in a suitable reaction vessel.
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Reaction Initiation: Add the hydrogen donor to the mixture. If a base is required, it should be added at this stage.
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Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
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Work-up and Purification:
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Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.
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c. Workflow Diagram:
Caption: Chemical synthesis workflow via asymmetric transfer hydrogenation.
Analytical Protocols
The analysis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol, particularly the determination of its enantiomeric purity, is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
1. Chiral HPLC Analysis (General Protocol)
a. Instrumentation and Columns:
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HPLC system with a UV detector.
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Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
b. Mobile Phase:
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A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. A common starting condition is a 90:10 (v/v) mixture.
c. Experimental Procedure:
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
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Chromatographic Conditions:
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Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
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Maintain a constant column temperature (e.g., 25 °C).
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Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm).
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Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times.
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Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.
2. Chiral GC Analysis (General Protocol)
a. Instrumentation and Columns:
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Gas chromatograph with a Flame Ionization Detector (FID).
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Chiral capillary column (e.g., a cyclodextrin-based column).
b. Carrier Gas:
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Helium or hydrogen.
c. Experimental Procedure:
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Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
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Chromatographic Conditions:
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Set the injector and detector temperatures (e.g., 250 °C).
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Program the oven temperature to achieve optimal separation.
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-
Injection and Analysis: Inject a small volume of the sample. The enantiomers will elute at different times.
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Quantification: Calculate the enantiomeric excess from the peak areas in the resulting chromatogram.
d. Analytical Workflow Diagram:
Caption: Analytical workflow for determining the enantiomeric purity.
Conclusion
(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a valuable chiral building block with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, methods for its enantioselective synthesis, and protocols for its analysis. While some physical and spectroscopic data for this specific isomer remain to be fully documented in publicly accessible literature, the provided methodologies for its preparation and characterization offer a solid foundation for researchers and developers working with this important compound. The continued exploration of efficient and scalable synthetic routes will further enhance its accessibility and utility in the development of new and improved therapeutic agents.
